4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
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Overview
Description
4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a benzoxadiazole moiety, a nitro group, and an azepane ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps. The initial step often includes the formation of the benzoxadiazole ring, followed by the introduction of the nitro group. The azepane ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the pyrazolone core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The azepane ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may possess different biological or chemical properties .
Scientific Research Applications
4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxadiazole moiety.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The nitro group and benzoxadiazole moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-[(4-ethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
Uniqueness
The uniqueness of 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N7O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[[7-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H25N7O4/c1-15-19(23(31)29(27(15)2)16-10-6-5-7-11-16)24-17-14-18(28-12-8-3-4-9-13-28)20-21(26-34-25-20)22(17)30(32)33/h5-7,10-11,14,24H,3-4,8-9,12-13H2,1-2H3 |
InChI Key |
DZOJLJJBUYLRAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C4=NON=C4C(=C3)N5CCCCCC5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C4=NON=C4C(=C3)N5CCCCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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